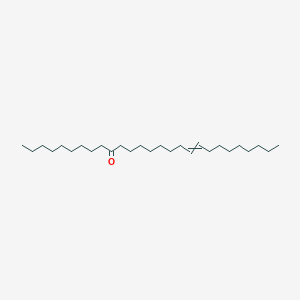
Heptacos-18-en-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacos-18-en-10-one, also known as 18-Heptacosen-10-one, is an organic compound with the molecular formula C27H52O. It is a long-chain ketone with a double bond located at the 18th carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptacos-18-en-10-one can be achieved through various methods. One common approach involves the oxidation of the corresponding alcohol, Heptacos-18-en-10-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, with the alcohol being dissolved in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Additionally, the compound can be synthesized through catalytic hydrogenation of unsaturated precursors, followed by selective oxidation of the resulting saturated ketone .
Analyse Des Réactions Chimiques
Types of Reactions
Heptacos-18-en-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, Heptacos-18-en-10-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ketone derivatives
Applications De Recherche Scientifique
Heptacos-18-en-10-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of long-chain ketones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biomarker for certain diseases.
Industry: This compound is used in the fragrance industry due to its unique odor profile and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of Heptacos-18-en-10-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Heptacos-18-en-10-one can be compared with other long-chain ketones, such as:
18-Heptacosene-2,4-dione: Similar in structure but with two ketone groups.
1-Heptacosanol: The corresponding alcohol with a hydroxyl group instead of a ketone.
18-Heptacosene: The unsaturated hydrocarbon without the ketone group
Uniqueness
This compound is unique due to its specific position of the double bond and the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research studies .
Propriétés
Numéro CAS |
586966-79-2 |
|---|---|
Formule moléculaire |
C27H52O |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
heptacos-18-en-10-one |
InChI |
InChI=1S/C27H52O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h14-15H,3-13,16-26H2,1-2H3 |
Clé InChI |
VSDSMPLLDJUGIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


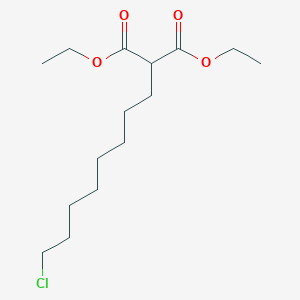
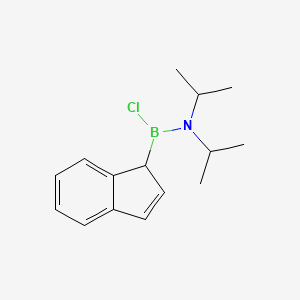
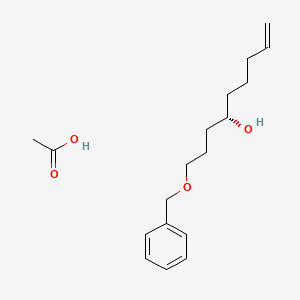
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
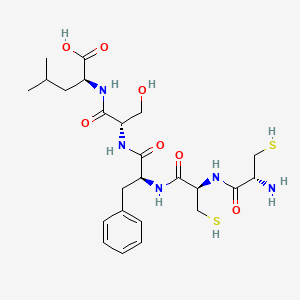
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
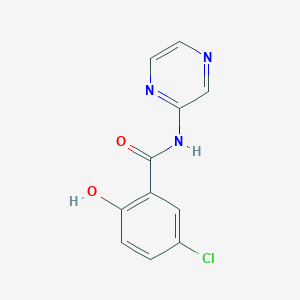
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
